4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-ethylpyrrolidin-2-one
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Overview
Description
4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-ethylpyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-ethylpyrrolidin-2-one typically involves the condensation of 2-cyclohexylethylamine with 2-aminobenzimidazole, followed by cyclization with ethylpyrrolidinone. The reaction is usually carried out in the presence of a suitable catalyst, such as polyphosphoric acid, under reflux conditions . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, are crucial for large-scale synthesis. Purification steps, including crystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-ethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be synthesized using halogenating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-ethylpyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities
Mechanism of Action
The mechanism of action of 4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-ethylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- **4-[1-(2-Cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one
- **4-[1-(2-Cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(2-ethylphenyl)-2-pyrrolidinone
Uniqueness
4-[1-(2-cyclohexylethyl)-1H-1,3-benzodiazol-2-yl]-1-ethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the cyclohexylethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes. Additionally, the ethylpyrrolidinone moiety contributes to its structural diversity and potential for forming hydrogen bonds with biological targets.
Properties
IUPAC Name |
4-[1-(2-cyclohexylethyl)benzimidazol-2-yl]-1-ethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O/c1-2-23-15-17(14-20(23)25)21-22-18-10-6-7-11-19(18)24(21)13-12-16-8-4-3-5-9-16/h6-7,10-11,16-17H,2-5,8-9,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJOQJSQFDHTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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